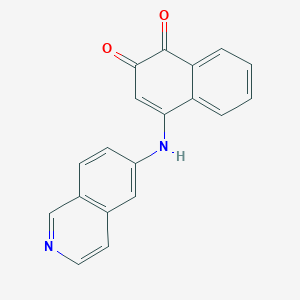

4-(Isoquinolin-6-ylamino)naphthalene-1,2-dione

Vue d'ensemble

Description

YZ129 est un composé novateur qui a suscité un intérêt considérable au sein de la communauté scientifique en raison de ses puissantes propriétés anticancéreuses, notamment contre le glioblastome, une forme très agressive de cancer du cerveau. Ce composé fonctionne comme un inhibiteur de la voie protéine de choc thermique 90 (HSP90)-calcineurine-facteur nucléaire des cellules T activées (NFAT), qui est cruciale dans la prolifération et la survie des cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de YZ129 implique plusieurs étapes, en commençant par la préparation de la structure centrale par une série de réactions organiques. La voie de synthèse exacte et les conditions réactionnelles sont exclusives et n'ont pas été entièrement divulguées dans la littérature publique. On sait que la synthèse implique l'utilisation de techniques d'imagerie à haut débit pour cribler les inhibiteurs ciblant diverses voies proto-oncogènes dans les cellules cancéreuses vivantes .

Méthodes de production industrielle : La production industrielle de YZ129 impliquerait probablement des techniques de synthèse organique à grande échelle, assurant une grande pureté et un rendement élevé. Le composé est généralement produit sous forme solide et stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions : YZ129 subit plusieurs types de réactions chimiques, notamment :

Oxydation : YZ129 peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : Le composé peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.

Substitution : YZ129 peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courantes :

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que les réactions de substitution peuvent produire une large gamme d'analogues substitués .

4. Applications de la recherche scientifique

YZ129 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la voie HSP90-calcineurine-NFAT et son rôle dans la biologie des cellules cancéreuses.

Biologie : Utilisé dans la recherche pour comprendre les mécanismes moléculaires du glioblastome et d'autres cancers.

Médecine : Envisagé comme un agent thérapeutique potentiel pour le traitement du glioblastome, en particulier dans les cas où d'autres traitements ont échoué en raison d'une résistance aux médicaments

Industrie : Applications potentielles dans l'industrie pharmaceutique pour le développement de nouveaux médicaments anticancéreux.

5. Mécanisme d'action

YZ129 exerce ses effets en se liant directement à la protéine de choc thermique 90 (HSP90), inhibant son effet de chaperonnage sur la calcineurine. Cette inhibition empêche la translocation nucléaire du facteur nucléaire des cellules T activées (NFAT), un facteur de transcription clé impliqué dans la prolifération des cellules cancéreuses. De plus, YZ129 supprime d'autres voies proto-oncogènes, notamment l'hypoxie, la glycolyse et l'axe phosphatidylinositol 3-kinase (PI3K)/protéine kinase B (AKT)/cible mécanistique de la rapamycine (mTOR) .

Composés similaires :

Geldanamycine : Un autre inhibiteur de HSP90 avec des propriétés anticancéreuses.

17-AAG (17-allylamino-17-déméthoxygeldanamycine) : Un dérivé de la geldanamycine avec des propriétés pharmacologiques améliorées.

PU-H71 : Un inhibiteur de HSP90 à base de purine avec une activité anticancéreuse puissante.

Unicité de YZ129 : YZ129 est unique en raison de sa double inhibition de la voie HSP90-calcineurine-NFAT et d'autres voies proto-oncogènes. Cette approche multi-cible améliore son potentiel thérapeutique contre le glioblastome, en particulier dans les cas où d'autres traitements ont échoué en raison d'une résistance aux médicaments .

Applications De Recherche Scientifique

YZ129 has a broad range of scientific research applications, including:

Chemistry: Used as a tool compound to study the HSP90-calcineurin-NFAT pathway and its role in cancer cell biology.

Biology: Employed in research to understand the molecular mechanisms of glioblastoma and other cancers.

Medicine: Investigated as a potential therapeutic agent for treating glioblastoma, especially in cases where other treatments have failed due to drug resistance

Industry: Potential applications in the pharmaceutical industry for the development of new anti-cancer drugs.

Mécanisme D'action

YZ129 exerts its effects by directly binding to heat shock protein 90 (HSP90), inhibiting its chaperoning effect on calcineurin. This inhibition prevents the nuclear translocation of the nuclear factor of activated T-cells (NFAT), a key transcription factor involved in cancer cell proliferation. Additionally, YZ129 suppresses other proto-oncogenic pathways, including hypoxia, glycolysis, and the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mechanistic target of rapamycin (mTOR) axis .

Comparaison Avec Des Composés Similaires

Geldanamycin: Another HSP90 inhibitor with anti-cancer properties.

17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.

PU-H71: A purine-scaffold HSP90 inhibitor with potent anti-cancer activity.

Uniqueness of YZ129: YZ129 is unique due to its dual inhibition of the HSP90-calcineurin-NFAT pathway and other proto-oncogenic pathways. This multi-targeted approach enhances its therapeutic potential against glioblastoma, particularly in cases where other treatments have failed due to drug resistance .

Propriétés

Formule moléculaire |

C19H12N2O2 |

|---|---|

Poids moléculaire |

300.3 g/mol |

Nom IUPAC |

4-(isoquinolin-6-ylamino)naphthalene-1,2-dione |

InChI |

InChI=1S/C19H12N2O2/c22-18-10-17(15-3-1-2-4-16(15)19(18)23)21-14-6-5-13-11-20-8-7-12(13)9-14/h1-11,21H |

Clé InChI |

NYDMVPHEEBVAHT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC4=C(C=C3)C=NC=C4 |

SMILES canonique |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC4=C(C=C3)C=NC=C4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

YZ129; YZ 129; YZ-129 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

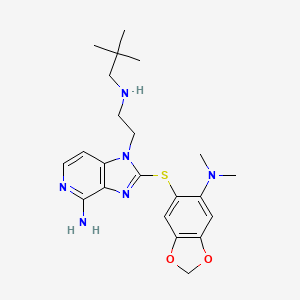

![(1S,4R,6S,7E,14S,18R)-18-hydroxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid;trihydrate](/img/structure/B1193813.png)